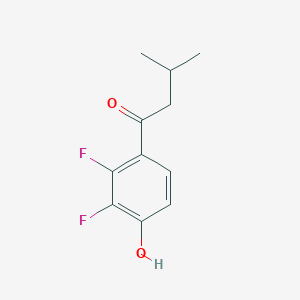
1-(2,3-Difluoro-4-hydroxyphenyl)-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Difluoro-4-hydroxyphenyl)-3-methylbutan-1-one is an organic compound characterized by the presence of difluoro and hydroxy groups attached to a phenyl ring, along with a methylbutanone moiety
Preparation Methods
The synthesis of 1-(2,3-Difluoro-4-hydroxyphenyl)-3-methylbutan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Fluorination: Introduction of fluorine atoms at the 2 and 3 positions of the phenyl ring using reagents such as diethylaminosulfur trifluoride.
Hydroxylation: Introduction of the hydroxy group at the 4 position using hydroxylation agents.
Alkylation: Attachment of the methylbutanone moiety through alkylation reactions using appropriate alkylating agents.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(2,3-Difluoro-4-hydroxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the methylbutanone moiety can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,3-Difluoro-4-hydroxyphenyl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluoro-4-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with molecular targets and pathways. The hydroxy and difluoro groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
1-(2,3-Difluoro-4-hydroxyphenyl)-3-methylbutan-1-one can be compared with similar compounds such as:
1-(2,3-Difluoro-4-hydroxyphenyl)ethanone: Similar structure but with an ethanone moiety instead of methylbutanone.
2,3-Difluoro-4-hydroxyphenylboronic acid: Contains a boronic acid group instead of the methylbutanone moiety.
2,3-Difluoro-4-hydroxybenzoic acid: Contains a carboxylic acid group instead of the methylbutanone moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12F2O2 |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
1-(2,3-difluoro-4-hydroxyphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H12F2O2/c1-6(2)5-9(15)7-3-4-8(14)11(13)10(7)12/h3-4,6,14H,5H2,1-2H3 |
InChI Key |
OQALBGMLCWWBCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(=C(C=C1)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


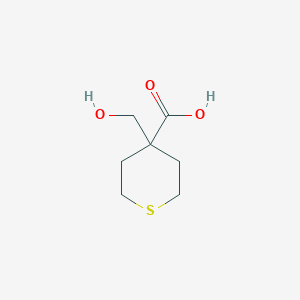
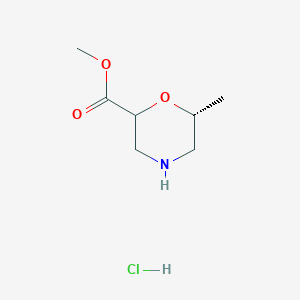


![4-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B13301813.png)
![3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13301827.png)

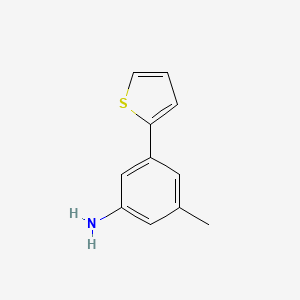
![1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13301838.png)
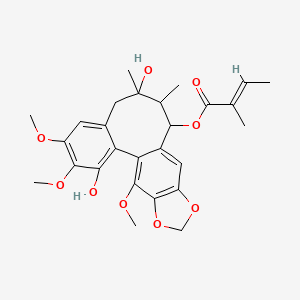
![4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13301855.png)


![4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol](/img/structure/B13301868.png)
